(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone
CAS No.:
Cat. No.: VC9655712
Molecular Formula: C19H17FN2O2
Molecular Weight: 324.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN2O2 |
|---|---|
| Molecular Weight | 324.3 g/mol |
| IUPAC Name | (8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C19H17FN2O2/c1-24-18-5-3-2-4-13(18)19(23)22-9-8-17-15(11-22)14-10-12(20)6-7-16(14)21-17/h2-7,10,21H,8-9,11H2,1H3 |
| Standard InChI Key | ZSYHYKGPOVOUFS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
| Canonical SMILES | COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Introduction
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone is a complex organic molecule that combines a pyridoindole core with a methoxyphenyl group. This structure suggests potential applications in medicinal chemistry, particularly in areas where indole derivatives have shown promise, such as anticancer and neurological treatments.
Synthesis Methods
The synthesis of similar indole derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. For example, the synthesis of related pyridoindole compounds might involve the use of microwave-assisted reactions or conventional reflux methods in organic solvents .
Biological Activity
Indole derivatives are known for their diverse biological activities, including anticancer and neurological effects. While specific data on (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone is lacking, related compounds have shown promising results in these areas .
Research Findings and Potential Applications
-
Anticancer Potential: Indole derivatives have been explored for their anticancer properties, with modifications at the indole ring influencing their potency .
-
Neurological Applications: Some indole compounds have been studied for their neurological effects, including serotonin receptor modulation .
Data Tables
Given the lack of specific data on (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone, we can provide a general overview of related compounds:
| Compound | Chemical Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-3-yl)methanone | C17H14FN3O | 295.31 g/mol | Potential medicinal applications |
| 4'-Fluoro-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyrophenone hydrochloride | C21H21ClF2N2O | - | Known for neurological effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume